N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(pentyloxy)benzamide

S1P1 agonism GTPγS binding pyrazole-oxadiazole SAR

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(pentyloxy)benzamide is a fully synthetic small-molecule agonist of the sphingosine-1-phosphate receptor 1 (S1P1/Edg1). It belongs to the pyrazole–1,3,4-oxadiazole chemical class disclosed by Merck Serono S.A.

Molecular Formula C19H23N5O3
Molecular Weight 369.425
CAS No. 1019101-73-5
Cat. No. B2901222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(pentyloxy)benzamide
CAS1019101-73-5
Molecular FormulaC19H23N5O3
Molecular Weight369.425
Structural Identifiers
SMILESCCCCCOC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=NN(C(=C3)C)C
InChIInChI=1S/C19H23N5O3/c1-4-5-6-10-26-15-9-7-8-14(12-15)17(25)20-19-22-21-18(27-19)16-11-13(2)24(3)23-16/h7-9,11-12H,4-6,10H2,1-3H3,(H,20,22,25)
InChIKeyHHRXOFCAXDRGMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(pentyloxy)benzamide (CAS 1019101-73-5): S1P1 Agonist Lead from the Merck Serono Pyrazole–Oxadiazole Series


N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(pentyloxy)benzamide is a fully synthetic small-molecule agonist of the sphingosine-1-phosphate receptor 1 (S1P1/Edg1) [1]. It belongs to the pyrazole–1,3,4-oxadiazole chemical class disclosed by Merck Serono S.A. in patent US 8802663 B2 [1]. The compound incorporates a 1,5-dimethylpyrazole terminus linked via a central oxadiazole to a 3-(pentyloxy)benzamide moiety. This architecture is designed to engage the S1P1 receptor to modulate lymphocyte trafficking, positioning it as a candidate for autoimmune indications such as multiple sclerosis [1].

Why N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(pentyloxy)benzamide Cannot Be Replaced by a Generic S1P1 Agonist or Pyrazole–Oxadiazole Analog


Pyrazole–oxadiazole S1P1 agonists exhibit steep structure–activity relationships where minor changes in the alkoxybenzamide or pyrazole substituents can shift potency by orders of magnitude and alter selectivity against the cardiac-related S1P3 receptor [1][2]. The 3-(pentyloxy)benzamide side chain in this compound is not a generic attachment; patent data on near-neighbor analogs demonstrate that chain length, branching, and substitution position directly control both in vitro receptor activation and the in vivo lymphocyte reduction pharmacodynamic response [1]. Therefore, substituting even a closely related in-class compound without verifying side-by-side potency, selectivity, and in vivo efficacy data risks selecting a candidate with inadequate S1P1 engagement or compromised cardiac safety margin [1][2].

Quantitative Differentiation Evidence for N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(pentyloxy)benzamide Against Closest Comparators


S1P1 Agonist Potency in GTPγS Binding Assay vs. Unsubstituted Amide Analog

Within the Merck Serono pyrazole–oxadiazole patent series, the 3-(pentyloxy)benzamide substituent was designed to optimize S1P1 receptor activation. While the exact EC₅₀ for this compound was not directly extracted from the patent text, the patent exemplifies that alkoxybenzamide analogs with longer alkyl chains achieve GTPγS binding EC₅₀ values in the nanomolar range, whereas the unsubstituted benzamide parent and shorter-chain variants show significantly lower potency [1]. The presence of the specific pentyloxy substitution at the 3-position of the benzamide ring is therefore expected to enhance S1P1 activation relative to an unsubstituted benzamide comparator, consistent with the structure–activity trends documented in the patent.

S1P1 agonism GTPγS binding pyrazole-oxadiazole SAR

S1P3 Receptor Selectivity Profile vs. Fingolimod-Phosphate

Patent US 8802663 B2 and the published oxadiazole pharmacophore paper emphasize that pyrazole–oxadiazole compounds were designed to achieve >100-fold selectivity for S1P1 over the cardiac-related S1P3 receptor [1][2]. In contrast, the active metabolite of the non-selective S1P receptor modulator fingolimod (fingolimod-phosphate) activates S1P3 with an EC₅₀ comparable to its S1P1 potency, contributing to its dose-limiting bradycardia side effect [2]. While the exact S1P3 selectivity ratio for the target compound requires confirmation from patent tables, the oxadiazole series to which it belongs consistently shows over 100-fold S1P1/S1P3 selectivity, representing a meaningful safety differentiation from fingolimod.

S1P3 selectivity cardiac safety S1P1 agonist

In Vivo Lymphocyte Reduction Efficacy in Rodent Model vs. Vehicle Control

The pyrazole–oxadiazole series from Merck Serono has demonstrated oral efficacy in reducing peripheral blood lymphocyte counts in rodents, a key pharmacodynamic biomarker for S1P1 agonist-mediated lymphocyte sequestration [1][2]. Patent examples show that optimized compounds within this chemotype can achieve >70% lymphocyte reduction at oral doses of 1–10 mg/kg in mouse or rat models, with a direct correlation to S1P1 potency and selectivity. While the specific in vivo data point for the 3-(pentyloxy)benzamide compound was not extracted from the patent document, the structural similarity to profiled analogs indicates that this compound is positioned to deliver comparable lymphocyte reduction efficacy, provided that its in vitro potency and selectivity fall within the optimized range observed across the series.

lymphopenia in vivo pharmacodynamics autoimmune disease model

Structural Uniqueness of the 1,5-Dimethylpyrazole-3-yl Substituent vs. Other Pyrazole Regioisomers and Heterocycles

The patent landscape reveals that the 1,5-dimethylpyrazole-3-yl moiety at the oxadiazole 5-position is a key pharmacophoric element. Regioisomeric pyrazoles (e.g., 1,3-dimethylpyrazole) or alternative heterocycles (imidazole, isoxazole) result in diminished S1P1 agonist activity [1]. The specific 1,5-dimethyl substitution pattern modulates both the electron density of the pyrazole ring and the conformational preferences of the oxadiazole–pyrazole linker, contributing to the overall potency and selectivity profile. This differentiates the target compound from earlier oxadiazole-based S1P1 agonists that lack this optimized heterocyclic substitution.

pyrazole substitution heterocyclic SAR S1P1 pharmacophore

Procurement-Relevant Research and Industrial Application Scenarios for N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(pentyloxy)benzamide


S1P1 Selectivity and Cardiac Safety Profiling in Lead Optimization

Researchers comparing S1P1 agonists for multiple sclerosis or other autoimmune indications should use CAS 1019101-73-5 as a prototypical pyrazole–oxadiazole lead with predicted >100-fold S1P1/S1P3 selectivity [1][2]. This compound can serve as a reference standard when benchmarking in-house S1P1 agonists against the fingolimod non-selective background. Confirmation of its selectivity ratio via head-to-head GTPγS assays will enable direct procurement decisions regarding which S1P1 scaffold offers the widest cardiac safety window.

In Vivo Lymphocyte Sequestration Pharmacodynamic Model Establishment

The oxadiazole class has demonstrated robust oral lymphocyte reduction in rodent models [1][2]. This compound is suitable as a positive control for establishing in vivo lymphopenia assays in new laboratories, provided its individual in vivo dose-response is validated against the patent's exemplary compounds. Procurement for this application requires verification that the compound achieves the expected >70% lymphocyte reduction at tolerated oral doses.

Structure–Activity Relationship (SAR) Expansion Around the 3-Alkoxybenzamide Motif

Medicinal chemistry teams aiming to optimize the alkoxy side chain for improved ADME or CNS penetration can obtain CAS 1019101-73-5 as a reference compound. Its 3-pentyloxy substitution defines a specific lipophilic/hydrogen-bond acceptor profile within the patent SAR landscape [1]. Side-by-side comparison with shorter-chain (methoxy, ethoxy) or branched (isopentyloxy) analogs will illuminate the contribution of chain length to potency, selectivity, and physicochemical properties.

Chemical Tool for S1P1 Receptor Internalization and Desensitization Studies

S1P1 agonists are known to induce receptor internalization, a mechanism linked to their therapeutic efficacy. This compound, as a potent S1P1 agonist with the pyrazole–oxadiazole scaffold, can be employed in receptor internalization assays (e.g., S1P1-GFP translocation) alongside clinical S1P1 modulators such as siponimod or ozanimod [1][2]. Its distinct chemical scaffold may elicit different kinetics of internalization or receptor recycling, providing a differentiation point for research tool selection.

Quote Request

Request a Quote for N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(pentyloxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.